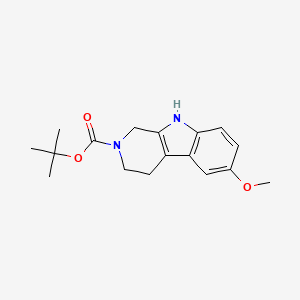
4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester
説明
“4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the formula C18H28ClN3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .科学的研究の応用
Synthesis and Chemical Properties
- Asymmetric Synthesis of Piperidines : 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, a close derivative, are used to synthesize optically pure piperidines having substituents alpha to nitrogen. These piperidines are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit. This indicates a potential in pharmaceutical synthesis and a broad application in chemical synthesis (Acharya & Clive, 2010).
Applications in Drug Development and Biochemistry
- Quinazolinone Derivatives Synthesis : The compound is involved in the synthesis of quinazolinone derivatives, indicating its use in the creation of potential pharmacological agents. This shows its versatility and potential in drug development and biochemistry (Acharyulu et al., 2008).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound or its derivatives have been used in crystallography to understand the conformation and dihedral angles, providing insights into molecular structures and interactions. This is crucial for drug design and understanding molecular interactions (Faizi et al., 2016).
Enzyme Interaction and Pharmaceutical Synthesis
- Involvement in Enzymatic Processes : Certain derivatives of the compound are involved in the oxidative metabolism of novel antidepressants. This points to its role in studying drug metabolism and interaction with enzymes, which is critical in the development of safe and effective pharmaceuticals (Hvenegaard et al., 2012).
Chemical Reactivity and Synthesis
- Microwave-Mediated Synthesis : The compound is involved in microwave-mediated synthesis, indicating its utility in chemical synthesis and the potential to streamline and expedite the production of complex molecules (Spencer et al., 2011).
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including “4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester”, remain an important area of research in organic chemistry and pharmacology .
特性
IUPAC Name |
benzyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.ClH/c22-18(23-15-17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-8-19-9-13-20;/h1-5,16,19H,6-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVXRQOBMZCBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)







